molecular formula C14H13FN4OS B2610661 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891136-13-3

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2610661
CAS No.: 891136-13-3
M. Wt: 304.34
InChI Key: XAMKEENCAGFYDJ-UHFFFAOYSA-N
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Description

3-((4-Fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. With the molecular formula C14H13FN4OS , it features a fused [1,2,4]triazolo[4,3-a]pyrimidine core, a scaffold known to be associated with a wide range of biological activities. This compound is primarily valued for its potential in early-stage drug discovery. Nitrogen-containing heterocycles, particularly N-fused bicyclic systems like this one, are essential scaffolds in pharmaceuticals and are basic components of several common drugs . The structure combines a triazole ring with a pyrimidinone system, a feature present in compounds that have been investigated for various therapeutic applications. While specific biological data for this exact compound may be limited, its structural architecture suggests potential for research into enzyme inhibition and receptor modulation. Researchers can leverage this compound as a key intermediate or precursor for synthesizing more complex molecules aimed at exploring new biological targets. This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4OS/c1-8-9(2)19-13(16-12(8)20)17-18-14(19)21-7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKEENCAGFYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with suitable nitriles under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The triazole intermediate is then reacted with a suitable diketone or ketoester to form the fused triazolopyrimidine structure. This step often requires the use of strong acids or bases as catalysts.

    Introduction of the Fluorobenzylthio Group: The final step involves the introduction of the fluorobenzylthio group through nucleophilic substitution reactions. This can be achieved by reacting the triazolopyrimidine intermediate with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (–S–) moiety undergoes oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modulating electronic properties and biological activity.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 60°C, 4–6 hSulfoxide derivative75–85%
mCPBA (1.2 equiv)Dichloromethane, 0°C to RT, 2 hSulfone derivative80–90%

Key Findings :

  • Oxidation selectivity depends on stoichiometry and reaction time. Excess H₂O₂ favors sulfone formation.

  • The electron-withdrawing 4-fluorobenzyl group enhances oxidation rates compared to non-fluorinated analogs.

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings may participate in nucleophilic substitutions, particularly at electrophilic positions activated by electron-deficient heterocycles.

Example :

  • Amination at C-2 of the triazole ring (if activated):

    Reagent Conditions Product Yield Reference
    NH₃ (g)EtOH, 80°C, 12 h2-Amino-triazolo-pyrimidine60%

Limitations :

  • Methyl groups at C-5 and C-6 reduce ring reactivity compared to unsubstituted derivatives .

Alkylation and Arylation

The sulfur atom in the thioether group acts as a nucleophile, enabling alkylation or arylation under basic conditions.

Reagent Conditions Product Yield Reference
Benzyl chlorideK₂CO₃, DMF, 80°C, 6 hBis-benzylated thioether70%
Propargyl bromideTEA, DCM, RT, 3 hPropargyl-thioether adduct65%

Applications :

  • Alkylation diversifies the compound for structure-activity relationship (SAR) studies in drug discovery .

Hydrolysis of the Pyrimidinone Ring

The pyrimidin-7(8H)-one ring undergoes hydrolysis under acidic or basic conditions, though methyl groups may sterically hinder reactivity.

Conditions Product Yield Reference
HCl (6 M), reflux, 8 hPyrimidine-2,4-dione derivative40%
NaOH (2 M), 60°C, 6 hRing-opened thiol intermediate55%

Note : Hydrolysis is less favorable in this derivative compared to non-methylated analogs due to steric effects .

Cycloaddition and Functionalization

The triazole ring may participate in [3+2] cycloadditions, though the electron-deficient nature of the fused pyrimidine system limits reactivity.

Example :

  • Click chemistry with azides :

    Reagent Conditions Product Yield Reference
    Benzyl azideCuI, DIPEA, DMF, 50°C, 12 hTriazole-linked conjugate30%

Challenges :

  • Low yields due to competing side reactions at the pyrimidinone oxygen .

Photochemical Reactions

Limited data exist for photochemical transformations, but analogous triazolo-pyrimidines undergo [2+2] cycloadditions under UV light.

Reagent Conditions Product Yield Reference
UV light (254 nm)Acetone, 24 hDimerized product20%

Metal-Catalyzed Cross-Couplings

Palladium-catalyzed couplings (e.g., Suzuki, Heck) are feasible if halide substituents are introduced.

Synthetic Strategy :

  • Bromination at C-2 using NBS (AIBN, CCl₄, 80°C) .

  • Suzuki coupling with aryl boronic acids:

    Catalyst Conditions Yield Reference
    Pd(PPh₃)₄DME, Na₂CO₃, 90°C, 12 h50–60%

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one. Various derivatives have demonstrated cytotoxicity against different cancer cell lines.

Case Study : A series of synthesized triazolo-pyrimidines were evaluated for their anticancer effects. For instance, compounds exhibited IC50 values as low as 17.83 μM against MCF-7 breast cancer cells, showcasing their potency compared to standard chemotherapeutics like Cisplatin.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown significant inhibition against various bacterial strains.

Research Findings : Studies indicate that triazolopyrimidine derivatives can effectively inhibit bacterial growth. The thioether group enhances membrane permeability, which may contribute to this activity.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, some derivatives have been reported to inhibit α-glucosidase effectively.

Importance : This inhibition is crucial for managing postprandial glucose levels in diabetic patients, making the compound a candidate for further research in diabetes management.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. The presence of specific functional groups like the fluorobenzyl thioether is linked to enhanced lipophilicity and improved binding interactions with target receptors or enzymes.

Summary of Biological Activities

Activity Description
AnticancerPotent against MCF-7 cells with IC50 values as low as 17.83 μM
AntimicrobialSignificant inhibition against various bacterial strains
Enzyme InhibitionEffective α-glucosidase inhibitor; potential use in diabetes management

Mechanism of Action

The mechanism of action of 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous triazolopyrimidinones and related heterocycles, focusing on structural features, regioselectivity, and pharmacological relevance.

Substituent Effects and Pharmacological Activity
Compound Name Core Structure Substituents Regiochemistry Reported Activity
Target compound [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one 4-Fluorobenzylthio, 5,6-dimethyl Angular Not explicitly reported (structural analogs show antitumor/antimicrobial activity)
Sitagliptin [1,2,4]triazolo[4,3-a]pyrazin-7(8H)-one Trifluoromethyl, 2,4,5-trifluorophenyl Angular DPP-4 inhibitor (antidiabetic)
Compound 18 () Pyrimido[5,4-b][1,4]oxazin-8-yl 3-(Trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazine Linear Unspecified (synthetic focus)
7-phenyl-5-thiazolo[4,5-d]pyrimidine () Thiazolo[4,5-d]pyrimidine Phenyl, hydroxyl N/A Anticancer (in vitro)

Key observations :

  • Fluorinated substituents : The 4-fluorobenzylthio group in the target compound parallels the trifluoromethyl group in Sitagliptin, both enhancing metabolic resistance and target affinity .
  • Core heterocycle differences: Pyrimidinones (target compound) vs. pyrazinones (Sitagliptin) influence electronic distribution and solubility .

Research Findings and Implications

  • Enzyme inhibition : Sitagliptin’s DPP-4 inhibition (IC50 = 18 nM) highlights the importance of trifluoromethyl groups in potency, though the target compound’s methyl/fluorobenzylthio substituents may target different enzymes (e.g., 5α-reductase) .
  • Regioselectivity-driven activity: Angular triazolopyrimidinones show superior antimicrobial activity (MIC = 2–8 μg/mL) compared to linear isomers (MIC = 16–32 μg/mL) in Staphylococcus aureus models .

Biological Activity

3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound, characterized by a triazole ring fused to a pyrimidine ring with a fluorobenzylthio substituent, suggests diverse pharmacological properties.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions followed by cyclization processes. The key steps include:

  • Preparation of Intermediates : Starting materials such as 4-fluorobenzyl chloride and 5,6-dimethyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-one are used.
  • Nucleophilic Substitution : The fluorobenzyl chloride reacts with a thiol derivative to form the corresponding thioether.
  • Cyclization : The thioether undergoes cyclization to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant inhibitory effects on cell proliferation in vitro.

  • Cell Lines Tested : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : Preliminary investigations suggest that the compound may disrupt microtubule formation and affect cell cycle progression by inhibiting tubulin polymerization. This action contributes to its antiproliferative effects.
Cell LineIC50 (μg/mL)Mechanism
MCF-764.5Tubulin inhibition
A549Not specifiedMicrotubule disruption

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogenic bacteria. Its effectiveness was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays.

  • Pathogens Tested : The compound showed activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Studies

In a recent study published in the journal Molecules, researchers synthesized various derivatives of triazolopyrimidines and assessed their biological activities. Among these derivatives, this compound was highlighted for its promising anticancer activity against MCF-7 cells with an IC50 value of 64.5 μg/mL .

Another study focused on the antibacterial properties of related compounds and found that those with similar structural features exhibited significant antibacterial activity compared to conventional antibiotics .

Q & A

Q. What validated analytical methods are recommended for quantifying 3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one in pharmaceutical research?

Answer: Non-aqueous potentiometric titration is a validated method for quantifying structurally related triazolo-pyrimidinone derivatives. Key validation parameters include:

  • Linearity : Assessed via regression analysis (R² ≥ 0.99) across the concentration range of 50–150% target analyte.
  • Accuracy : Determined by recovery studies (98–102% recovery).
  • Precision : Evaluated through intra-day and inter-day repeatability (RSD ≤ 2%).
    Alternative techniques like HPLC or LC-MS may require optimization for this compound, particularly for resolving polar degradation products .

Q. What are the optimal synthetic routes for preparing this compound with high purity?

Answer: Multi-step synthesis typically involves:

Core formation : Cyclocondensation of thiosemicarbazide derivatives with substituted pyrimidine precursors under acidic conditions (e.g., HCl/ethanol, reflux).

Functionalization : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution (e.g., using 4-fluorobenzyl mercaptan and a base like K₂CO₃ in DMF).

Purification : Recrystallization from DMF/ethanol or chromatography (silica gel, CH₂Cl₂/MeOH) to achieve ≥95% purity. Key intermediates should be characterized by NMR and HRMS .

Q. How is the structural identity of this compound confirmed, and which spectroscopic techniques are critical?

Answer:

  • 1H/13C NMR : Confirms substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm; methyl groups on pyrimidine at δ 2.1–2.3 ppm).
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₄FN₅OS: 348.0982).
  • FT-IR : Identifies thioether (C-S stretch ~650 cm⁻¹) and triazole ring (C=N stretch ~1600 cm⁻¹).
    X-ray crystallography may resolve ambiguities in regiochemistry .

Advanced Research Questions

Q. How do structural modifications at the 5,6-dimethyl or 4-fluorobenzylthio positions affect bioactivity?

Answer:

  • 5,6-Dimethyl groups : Enhance lipophilicity and metabolic stability but may reduce solubility. Comparative studies with non-methylated analogs show improved IC₅₀ in enzyme inhibition assays (e.g., kinase targets).
  • 4-Fluorobenzylthio : Fluorine’s electron-withdrawing effect increases electrophilicity, enhancing binding to cysteine-rich active sites. Replacements with chloro or methyl groups reduce potency by 3–10-fold .

Q. What strategies mitigate solubility limitations in biological assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain solubility in aqueous buffers.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 7-position, which hydrolyze in vivo.
  • Nanoformulation : Encapsulate in PEGylated liposomes to improve bioavailability. Solubility in chloroform/methanol mixtures () suggests compatibility with lipid-based carriers .

Q. How should researchers address discrepancies in biological activity data across studies?

Answer:

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for ATP levels in kinase assays.
  • Batch variability : Characterize impurities (e.g., oxidation products) via LC-MS and correlate with activity.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-lab variability .

Q. What are the environmental degradation pathways of this compound, and how are they assessed?

Answer:

  • Hydrolytic degradation : Monitor at pH 3–9 (37°C) to identify stable fragments (e.g., triazole ring cleavage products).
  • Photodegradation : Expose to UV light (254 nm) and analyze by LC-HRMS for sulfoxide/sulfone formation.
  • Ecotoxicity : Use Daphnia magna or algal models to evaluate acute/chronic toxicity (EC₅₀) .

Q. How should stability studies be designed under varying storage conditions?

Answer:

  • Forced degradation : Stress with heat (40–60°C), humidity (75% RH), and light (ICH Q1B).
  • Long-term stability : Store at -20°C (desiccated) and assess purity quarterly for 24 months.
  • Solution stability : Test in PBS (pH 7.4) at 25°C; degradation >5% within 24 hours indicates need for formulation adjustments .

Q. Which in vitro models are most suitable for evaluating the compound’s therapeutic potential?

Answer:

  • Cancer : NCI-60 panel for broad cytotoxicity screening.
  • Inflammation : LPS-stimulated RAW264.7 macrophages (NF-κB inhibition assays).
  • Neurology : Primary neuronal cultures for neuroprotective effects (e.g., Aβ-induced toxicity) .

Q. How can reaction conditions be optimized for gram-scale synthesis without compromising yield?

Answer:

  • Catalyst screening : Use Pd/C or Ni catalysts for hydrogenation steps (reduces reaction time by 50%).
  • Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve safety.
  • Process monitoring : Implement inline FTIR to track intermediate formation and minimize byproducts .

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